molecular formula C16H15N3O4S2 B11010715 ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11010715
M. Wt: 377.4 g/mol
InChI Key: PYJJRTGSWAYIRM-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which combines the benzothiazole and thiazole moieties

Biological Activity

Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of benzothiazole and thiazole moieties. Its molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S with a molecular weight of 284.31 g/mol. The structural formula can be represented as follows:

C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in cellular processes, such as GSK-3β, which plays a role in various signaling pathways related to cancer and neurodegenerative diseases .
  • Antioxidant Activity : The presence of benzothiazole derivatives has been associated with antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
  • Antimicrobial Properties : Research indicates that thiazole-containing compounds exhibit antimicrobial activity against various bacterial strains, potentially making them candidates for antibiotic development .

Table 1: Summary of Biological Activities

Activity Type Effect Concentration Tested Reference
Enzyme InhibitionGSK-3β Inhibition1.0 μM
Antioxidant ActivityPercentage InhibitionVaries
Antimicrobial ActivityEffective against bacterial strainsVarious

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • Cytotoxicity Studies : A study involving derivatives of benzothiazole demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and A549), indicating potential for anticancer applications .
  • Antimicrobial Testing : Compounds structurally similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds has highlighted their metabolic stability and oral bioavailability, which are crucial for therapeutic applications .

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-16(17-10)18-13(20)8-19-15(22)11-5-3-4-6-12(11)25-19/h3-6,9H,2,7-8H2,1H3,(H,17,18,20)

InChI Key

PYJJRTGSWAYIRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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